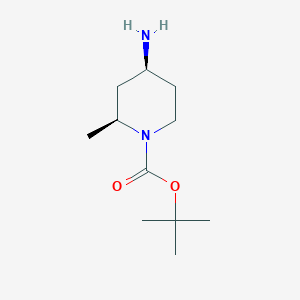

t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate

Übersicht

Beschreibung

The compound “t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate” is a specific isomer of a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “t-Butyl” group refers to a tert-butyl group, which is a branched alkyl group with a central carbon atom connected to three methyl groups .

Molecular Structure Analysis

The molecular structure of “t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom. The “2S,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Specifically, it refers to the configuration of the carbon atoms at positions 2 and 4 on the piperidine ring .Wissenschaftliche Forschungsanwendungen

Applications in Peptide Research and Spectroscopy

A significant area of application for similar compounds involves peptide research, where spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) are utilized for studying peptides. TOAC, as the first spin label probe incorporated into peptides via peptide bonds, enables analyzing backbone dynamics and secondary structures of peptides. This is particularly useful in EPR spectroscopy, NMR, and other physicochemical analyses to understand peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).

Liquid-Liquid Extraction and Carboxylic Acids

In the field of separation science, research on liquid-liquid extraction of carboxylic acids offers insights into the recovery of these compounds from aqueous solutions, relevant to bio-based plastics production. The development of new solvents, including ionic liquids and amine-based solutions, enhances the efficiency of carboxylic acid recovery processes, underscoring the role of chemical engineering in sustainable material production (Sprakel & Schuur, 2019).

Biocatalyst Inhibition Studies

Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae highlights the importance of metabolic engineering for robust bioprocesses. Research into the mechanisms of biocatalyst inhibition by carboxylic acids aids in designing more efficient fermentation processes for bio-renewable chemicals, showcasing the interplay between microbiology and chemical engineering (Jarboe et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIPSHDJYIEDKG-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127307 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl cis-4-amino-2-methylpiperidine-1-carboxylate | |

CAS RN |

1434073-24-1 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434073-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)

![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)

![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B6324915.png)